![molecular formula C13H15NO2 B2934049 4-(1-Methyl-1H-indol-3-yl)-butyric acid CAS No. 16244-09-0](/img/structure/B2934049.png)
4-(1-Methyl-1H-indol-3-yl)-butyric acid
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Overview
Description
“4-(1-Methyl-1H-indol-3-yl)-butyric acid” is a compound that contains an indole moiety . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and several plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .Scientific Research Applications
Antiproliferative Agent
Indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines, suggesting that “4-(1-Methyl-1H-indol-3-yl)-butyric acid” could be researched as a potential antiproliferative agent .
Tubulin Polymerization Inhibition
Compounds with indole structures have shown inhibitory effects on tubulin polymerization, which is a promising target for cancer therapy. This compound could be explored for its effects on tubulin dynamics .
Drug Discovery Scaffold
Indoles are considered a “privileged scaffold” within drug discovery due to their prevalence in biologically active molecules. This compound could serve as a versatile building block for synthesizing diverse heterocycles .
Antimicrobial Activity
Some indole derivatives have demonstrated antimicrobial activity. Research into “4-(1-Methyl-1H-indol-3-yl)-butyric acid” could include exploring its potential antimicrobial properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to show inhibitory activity against various diseases, suggesting that they may have a significant impact at the molecular and cellular level .
properties
IUPAC Name |
4-(1-methylindol-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-14-9-10(5-4-8-13(15)16)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELMVOPUIMXHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-indol-3-yl)-butyric acid |
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